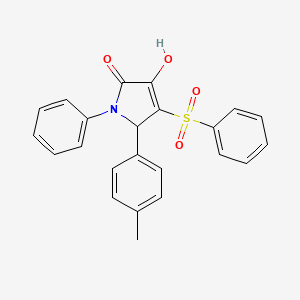

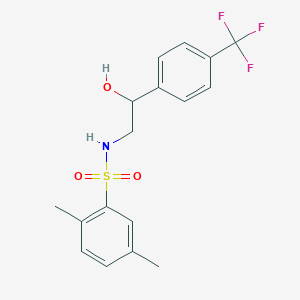

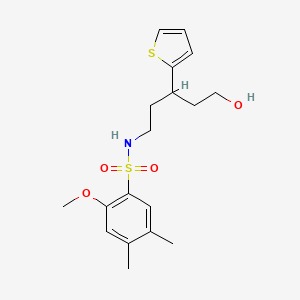

![molecular formula C16H16F2N6O2S B2959799 3,4-二氟-N-(1-(3-甲基-[1,2,4]三唑并[4,3-a]嘧啶-8-基)吡咯烷-3-基)苯磺酰胺 CAS No. 2034532-39-1](/img/structure/B2959799.png)

3,4-二氟-N-(1-(3-甲基-[1,2,4]三唑并[4,3-a]嘧啶-8-基)吡咯烷-3-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide” belongs to a class of compounds known as triazolopyrimidines . Triazolopyrimidines are a type of heterocyclic compounds that have been widely studied due to their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

The chemical reactions involving these compounds are often studied using the single point frontier molecular orbital (FMO) approach, applying the LUMO and the HOMO eigenvectors . This approach allows for the assessment of the electrophilic and nucleophilic FF values, condensed to the particular k atoms of molecules .科学研究应用

合成和生物活性

- Hassan (2013 年) 的一项研究涉及合成带有苯磺酰胺部分的新型 2-吡唑啉衍生物,显示出对包括大肠杆菌和金黄色葡萄球菌在内的各种生物的抗菌活性(Hassan,2013 年)。

用于治疗应用的酶抑制

- Ghorab 等人(2014 年)合成了将吡咯、吡咯并嘧啶和其他部分与苯磺酰胺结合的新型化合物,显示出对某些与癌症治疗相关的碳酸酐酶亚型的有效抑制作用(Ghorab 等人,2014 年)。

抗病毒和抗癌特性

- Brzozowski (1998 年) 报道了具有中等到高抗 HIV 和抗癌活性的化合物,展示了磺酰胺衍生物在治疗应用中的潜力(Brzozowski,1998 年)。

杂环化学和药物合成

- Ibrahim 等人(2011 年)关于杂芳胺酰化的研究导致了 1,2,3-三唑并[4,5-b]吡啶等新类化合物的合成,这些化合物在药物开发中很重要(Ibrahim 等人,2011 年)。

抗菌和疼痛模型研究

- Lobo 等人(2015 年)合成了一系列新化合物,并在小鼠的病理性疼痛模型中对它们进行了测试,证明了抗高敏痛和抗水肿作用,这对于开发新的疼痛管理疗法可能很重要(Lobo 等人,2015 年)。

作用机制

Target of Action

It’s known that triazole compounds, which are a key component of this molecule, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This binding can lead to changes in the function of these targets, which could be the basis for the compound’s biological effects.

Biochemical Pathways

Triazole derivatives have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index . This suggests that the compound could potentially have favorable pharmacokinetic properties.

Result of Action

Given the wide range of biological activities associated with triazole compounds , it’s likely that the compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compoundFor example, some compounds need to be stored at low temperatures or protected from light to maintain their stability .

未来方向

The future directions in the study of these compounds could involve the development of new synthetic routes and the exploration of their potential pharmacological activities . Additionally, further studies could focus on the design and development of new target-oriented triazolopyrimidine-based drugs for the treatment of various diseases .

属性

IUPAC Name |

3,4-difluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N6O2S/c1-10-20-21-16-15(19-5-7-24(10)16)23-6-4-11(9-23)22-27(25,26)12-2-3-13(17)14(18)8-12/h2-3,5,7-8,11,22H,4,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUBYWBRBNAYBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCC(C3)NS(=O)(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

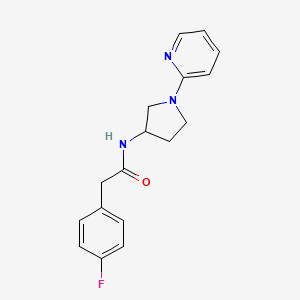

![3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2959726.png)

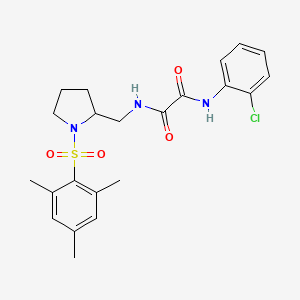

![N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2959727.png)

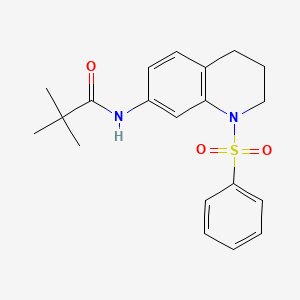

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2959730.png)

![8-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2959732.png)

![5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2959733.png)